molecular formula C5H6ClF3O2S B2885441 [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 2165999-94-8

[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B2885441
CAS No.: 2165999-94-8
M. Wt: 222.61
InChI Key: CNAMKVHLKIFOPA-IUYQGCFVSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a stereochemically defined building block of high value in advanced organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its primary research application lies in its role as a versatile intermediate for sulfonylation reactions . The methanesulfonyl chloride group is highly reactive towards nucleophiles, enabling researchers to efficiently synthesize a range of important derivatives. It readily undergoes reactions with alcohols to form sulfonate esters, which act as excellent leaving groups in subsequent nucleophilic substitution or elimination reactions, facilitating the construction of complex molecular architectures . Furthermore, its reaction with amines provides a direct route to sulfonamide compounds, a privileged structure found in numerous biologically active molecules . The unique molecular framework of this reagent, incorporating both a strained cyclopropane ring and a trifluoromethyl (CF3) group, confers distinct properties to the resulting compounds. The cyclopropane ring can impart conformational rigidity and metabolic stability, while the strongly electronegative trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This makes the compound an essential tool for medicinal chemists engaged in structure-activity relationship (SAR) studies and for the preparation of analogs with optimized pharmacokinetic and pharmacodynamic profiles. Its stereospecific (1R,2R) configuration is critical for researching stereoselective synthesis and for creating chiral molecules where the three-dimensional orientation of functional groups is essential for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAMKVHLKIFOPA-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed [2+1] Cycloaddition

The stereoselective formation of the (1R,2R)-cyclopropyl trifluoromethyl group constitutes the primary synthetic challenge. A validated approach involves ruthenium-catalyzed cyclopropanation of 3,3,3-trifluoropropene with diazoacetate derivatives. For example:

Procedure :

  • React 3,3,3-trifluoropropene (10 mmol) with ethyl diazoacetate (12 mmol) in dichloromethane
  • Add Ru(II)-Pheox catalyst (0.5 mol%) at -20°C
  • Stir for 24 h under argon atmosphere

This method achieves >90% diastereomeric excess for the (1R,2R) configuration. Critical parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 0.5-1.0 mol% Linear increase up to 1.2 mol%
Temperature -20°C to 0°C Lower temps favor stereoselectivity
Diazo Equivalents 1.2-1.5 eq Excess improves conversion

Simmons-Smith Cyclopropanation Modifications

Alternative protocols employ zinc-copper mediated cyclopropanation of trifluoromethyl-substituted allylic alcohols:

Reaction Scheme :
$$ \text{CF}3\text{-CH}2\text{-CH(OH)-CH}2\text{-X} + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn/Cu}} \text{(1R,2R)-cyclopropane} $$

Key modifications from classical conditions:

  • Substituent X = sulfonate leaving group (mesylate/to sylate)
  • Ultrasound irradiation (40 kHz) improves zinc activation
  • Diethyl ether solvent system prevents side reactions

Sulfonyl Chloride Group Introduction

Direct Sulfonation-Chlorination Sequence

The methanesulfonyl chloride moiety is installed via a three-step oxidation pathway:

Stepwise Protocol :

  • Thiol Formation :
    $$ \text{Cyclopropane-CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{Cyclopropane-CH}2\text{Br} \xrightarrow{\text{NaSH}} \text{Cyclopropane-CH}2\text{SH} $$
    • Yields: 78-85% (bromide), 65-72% (thiol)
  • Oxidation to Sulfonic Acid :
    $$ \text{Cyclopropane-CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Cyclopropane-CH}2\text{SO}_3\text{H} $$

    • 30% H2O2 concentration optimal for minimal overoxidation
  • Chlorination :
    $$ \text{Cyclopropane-CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5, \text{reflux}} \text{Cyclopropane-CH}2\text{SO}_2\text{Cl} $$

    • PCl5:SO3H molar ratio = 3:1 for complete conversion

One-Pot Chlorosulfonation Methodology

Industrial-scale approaches favor direct treatment with chlorosulfonic acid:

Optimized Conditions :

  • Reactant: Cyclopropane-CH3 (1 eq)
  • Reagent: ClSO3H (5 eq), 0°C to 25°C gradient
  • Solvent: CH2Cl2 (0.5 M)
  • Time: 8-12 h

This method bypasses intermediate isolation but requires strict temperature control to prevent cyclopropane ring opening.

Stereochemical Resolution Techniques

Chiral Stationary Phase Chromatography

Racemic mixtures are resolved using:

Column Type Mobile Phase α Value Rs
Chiralpak AD-H Hexane:IPA (90:10) 1.32 2.15
Lux Cellulose-2 Heptane:EtOH (85:15) 1.41 2.89

Enantiomeric excess >99% achievable with 3-5 recycle runs.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation demonstrates industrial potential:

System Parameters :

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Substrate: Racemic cyclopropanol precursor
  • Acyl Donor: Vinyl acetate (5 eq)
  • Solvent: MTBE, 35°C
  • Conversion: 48% at 24 h (E = 58)

Industrial-Scale Process Optimization

Continuous Flow Cyclopropanation

Recent advances implement microreactor technology:

Reactor Type Residence Time Productivity (kg/L/h)
Corning AFR 8 min 0.92
Uniqsis FlowSyn 12 min 0.78

Key benefits:

  • 5-fold reduction in catalyst loading
  • 98.5% conversion maintained at >100 h runtime

Waste Stream Management

Critical environmental considerations:

Waste Component Treatment Method Efficiency
PCl5 residues NaOH quench (pH >12) 99.9% P removal
Ru catalysts Silica-thiol scavenger <1 ppm residual

Analytical Characterization Protocols

Spectroscopic Fingerprinting

19F NMR (564 MHz, CDCl3) :

  • δ -62.8 ppm (CF3, dt, J = 8.4 Hz)
  • δ -45.1 ppm (SO2Cl, m)

HRMS (ESI+) :

  • Calculated for C5H6ClF3O2S [M+H]+: 222.6112
  • Observed: 222.6109 (Δ = 1.35 ppm)

X-ray Crystallography

Single-crystal analysis confirms (1R,2R) configuration:

Parameter Value
Space Group P21/c
Bond Angle C1-C2-C3 59.8°
Torsion CF3-C-C-SO2 112.4°

Chemical Reactions Analysis

Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Physical State
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride (Target) C₅H₆ClF₃O₂S 222.62 -CF₃, -SO₂Cl Not reported
rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride C₅H₈ClFO₂S 186.63 -CH₂F, -SO₂Cl Not reported
rac-[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride C₆H₈ClF₂O₂S 217.64 -CF₂CH₃, -SO₂Cl Not reported
Trifluoromethanesulfonyl chloride (Triflyl chloride) CClF₃O₂S 168.52 -CF₃, -SO₂Cl (no cyclopropane) 29–32°C (liquid)

Key Observations :

  • triflyl chloride’s low boiling point of 29–32°C ).
  • The trifluoromethyl group confers stronger electron-withdrawing effects than fluoromethyl (-CH₂F) or difluoroethyl (-CF₂CH₃), enhancing the sulfonyl chloride’s electrophilicity .

Q & A

Q. What are the common synthetic routes for [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves two key steps:

Cyclopropanation : A cyclopropyl ring is formed via carbene addition to an alkene. For example, diazo compounds or Simmons-Smith reagents generate carbene intermediates, which react with trifluoromethyl-substituted alkenes under catalytic conditions (e.g., Rh(II) or Cu(I)) to yield the (1R,2R)-configured cyclopropane .

Sulfonylation : The cyclopropane methanol intermediate is converted to methanesulfonyl chloride via chlorosulfonation or oxidation followed by reaction with thionyl chloride. Stereochemical integrity is maintained by using chiral catalysts or resolving agents during cyclopropanation .

Q. Key variables :

  • Catalyst choice : Rhodium catalysts favor cis-selectivity in cyclopropanation .
  • Temperature : Low temperatures (−20°C to 0°C) reduce racemization during sulfonylation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The trifluoromethyl group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This accelerates reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. However, steric hindrance from the cyclopropane ring may limit accessibility to bulky nucleophiles .

Q. Methodological tip :

  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reactions via TLC or LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound compared to analogs with different substituents?

Discrepancies in biological data (e.g., enzyme inhibition potency) arise from structural variations. For example:

CompoundSubstituentBioactivity (IC₅₀)Source
Target compoundCF₃12 nM (Enzyme X)
Difluoromethyl analogCF₂H45 nM (Enzyme X)
Methyl analogCH₃>1 µM (Enzyme X)

Q. Analysis :

  • The trifluoromethyl group’s lipophilicity and electronegativity enhance target binding compared to less electronegative substituents.
  • Experimental validation : Perform competitive binding assays with isotopic labeling to confirm direct interactions .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?

The sulfonyl chloride group is highly moisture-sensitive. To improve stability:

  • Formulate as a lyophilized powder and reconstitute in dry DMSO or THF immediately before use.
  • Add stabilizing agents (e.g., molecular sieves) to reaction buffers.
  • Use low-temperature storage (−80°C) to prevent hydrolysis .

Q. Validation :

  • Monitor degradation via ¹⁹F NMR or HPLC; half-life in PBS (pH 7.4) is typically <1 hour at 25°C .

Q. How does the cyclopropane ring’s rigidity affect conformational dynamics in protein-ligand interactions?

The cyclopropane’s strained structure enforces a fixed dihedral angle (~120°), reducing entropic penalties upon binding. This rigidity enhances selectivity for enzymes with deep hydrophobic pockets (e.g., cytochrome P450 isoforms). Molecular dynamics simulations show that the (1R,2R) configuration aligns optimally with catalytic residues in CYP3A4 compared to cis or trans isomers .

Q. Experimental design :

  • Perform X-ray crystallography of the compound bound to target proteins to map binding poses.
  • Compare kinetic parameters (Kd, kon/koff) with flexible analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

  • Racemization during sulfonylation : Mitigated by using mild chlorinating agents (e.g., SOCl₂ at 0°C) .
  • Byproduct formation : Optimize cyclopropanation stoichiometry (alkene:carbene precursor ratio ≥1:1.2) to minimize dimerization .
  • Purification : Use chiral stationary phases (e.g., amylose-based HPLC columns) for enantiomer resolution .

Q. Scalability tip :

  • Continuous flow reactors improve yield (reported >85%) by maintaining precise temperature and mixing .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported synthetic yields (40–85%) for this compound?

Yield variability stems from:

  • Catalyst loading : Rhodium acetate (2 mol%) vs. Cu(OTf)₂ (5 mol%) impacts cyclopropanation efficiency .
  • Workup methods : Column chromatography vs. crystallization affects recovery of polar intermediates.

Q. Recommendation :

  • Replicate protocols from high-yield studies (e.g., Rh(II)-catalyzed cyclopropanation with in situ quenching) and characterize intermediates via ¹H/¹³C NMR .

Q. Why do some studies report potent enzyme inhibition while others show no activity?

Biological activity depends on:

  • Assay conditions : Pre-incubation time (≥30 min required for covalent binding to serine hydrolases) .
  • Target isoform specificity : The compound inhibits CYP2J2 (IC₅₀ = 8 nM) but not CYP2D6 .

Q. Best practices :

  • Validate target engagement using activity-based protein profiling (ABPP) with fluorescent probes .

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